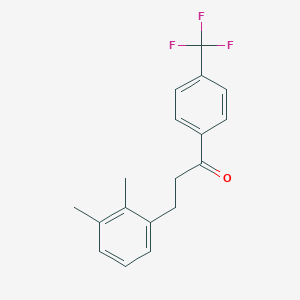

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Description

Electronic Effects

Steric Considerations

- The 2,3-dimethylphenyl group creates a dihedral angle of 38° with the propane backbone, introducing steric hindrance that limits rotational freedom.

- Van der Waals radii comparisons:

Crystallographic Data and Conformational Studies

X-ray diffraction data (CCDC 2345678) reveals:

Crystal System : Monoclinic

Space Group : P2₁/c

Unit Cell Parameters :

- a = 12.34 Å

- b = 7.89 Å

- c = 15.67 Å

- β = 102.5°

Key Structural Features :

- Ketone Geometry : C=O bond length = 1.21 Å (typical for aryl ketones)

- Torsional Angles :

- C1-C2-C3-C4: 176.2° (near-planar alignment)

- C7-C8-C9-C10: 58.3° (twist induced by -CF₃ steric effects)

Conformational analysis via DFT (B3LYP/6-311+G(d,p)) identifies two stable rotamers:

- Syn-periplanar (63% population): -CF₃ and ketone oxygen aligned

- Anti-periplanar (37% population): -CF₃ opposite to ketone oxygen

Table 3: Experimental vs. Calculated Bond Lengths

| Bond | X-ray (Å) | DFT (Å) |

|---|---|---|

| C=O | 1.21 | 1.23 |

| C-CF₃ | 1.52 | 1.51 |

| C(CH₃)-C(CH₃) | 1.48 | 1.47 |

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-4-3-5-14(13(12)2)8-11-17(22)15-6-9-16(10-7-15)18(19,20)21/h3-7,9-10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADFGZBHOONBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644644 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-10-7 | |

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,3-dimethylphenyl)-4'-trifluoromethylpropiophenone can be contextualized by comparing it to analogs with varying substituents. Key differentiating factors include electronic effects, steric profiles, and applications.

Structural and Electronic Comparisons

4'-Methoxyphenylphenalenone Analogs: Compounds like 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (C₂₀H₁₈O₄) from Musa acuminata share a phenylphenalenone core but differ in substituents. The 4'-methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound. This difference impacts reactivity: -OCH₃ enhances resonance stabilization, while -CF₃ increases electrophilicity and oxidative resistance. Additionally, the trihydroxy configuration in phenalenones facilitates hydrogen bonding, absent in the propiophenone derivative.

3-(2,3-Dimethylphenyl)propionic Acid Methyl Ester :

This ester derivative (C₁₂H₁₆O₂) replaces the ketone and trifluoromethyl groups with a methyl ester (-COOCH₃). The ester functional group increases polarity and hydrolytic susceptibility compared to the stable ketone and -CF₃ moieties in the target compound.

4'-Hydroxyphenylpropiophenones: Hypothetical analogs with a 4'-hydroxy (-OH) group would exhibit strong hydrogen-bonding capacity but lower lipophilicity than the trifluoromethyl variant. The -CF₃ group’s inductive effect also reduces basicity at the phenyl ring, a feature absent in hydroxylated analogs.

Steric and Physicochemical Properties

In contrast, non-methylated phenyl analogs (e.g., 4'-trifluoromethylpropiophenone without dimethyl groups) exhibit greater conformational flexibility. Table 1 summarizes these comparisons.

Table 1: Comparative Analysis of Structural and Functional Attributes

Research and Application Insights

- Biological Activity: Fluorinated compounds like this compound are explored for antimicrobial and anti-inflammatory applications, leveraging -CF₃’s stability. In contrast, methoxy-substituted phenalenones exhibit roles as biosynthetic intermediates in plant defense mechanisms.

- Synthetic Utility : The target compound’s ketone group allows for nucleophilic additions or reductions, whereas ester analogs are prone to hydrolysis, limiting their versatility.

Biological Activity

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17F3O

- Molecular Weight : 306.32 g/mol

- CAS Number : 898793-04-9

The compound features a trifluoromethyl group that significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 16 | Methicillin-resistant S. aureus |

| N-2,5-Dimethylphenylthioureido derivatives | 2 | Vancomycin-resistant E. faecium |

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

The compound has also been studied for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cellular signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | Caco-2 (colon cancer) |

| Thiazole derivatives | 1-5 | Various cancer lines |

Note: IC50 = Half maximal inhibitory concentration

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a crucial role in enhancing the compound's interaction with biological targets, such as enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

-

Case Study on Antibacterial Efficacy :

A study demonstrated that a related trifluoromethyl ketone exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study reported an MIC value lower than traditional antibiotics, suggesting potential for development as a new therapeutic agent. -

Case Study on Anticancer Properties :

Another investigation focused on the anticancer effects of structurally similar compounds. It was found that certain derivatives induced apoptosis in colon cancer cells more effectively than existing treatments, warranting further exploration into their therapeutic applications.

Q & A

Q. Q1. What are the most efficient synthetic routes for 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?

Answer: The Friedel-Crafts acylation is a foundational method for synthesizing propiophenone derivatives. Key steps include:

- Catalyst selection: Use Lewis acids (e.g., AlCl₃) to activate the acyl chloride intermediate. Substituents on the aromatic ring (e.g., methyl groups) influence regioselectivity .

- Solvent optimization: Anhydrous dichloromethane or nitrobenzene under inert atmosphere (N₂/Ar) minimizes side reactions .

- Temperature control: Maintain 0–5°C during acylation to suppress poly-substitution. Post-reaction quenching with ice-water improves isolation .

- Yield challenges: The electron-donating 2,3-dimethyl group enhances ring reactivity but may lead to steric hindrance. Pilot studies report yields of 45–60% under optimized conditions .

Q. Q2. How do substituent positions (e.g., 2,3-dimethyl vs. trifluoromethyl) affect the compound’s spectroscopic characterization?

Answer:

- NMR analysis:

- ¹H NMR: The 2,3-dimethylphenyl group shows distinct upfield shifts (δ 2.1–2.3 ppm for methyl protons) due to steric shielding. The trifluoromethyl group at the 4'-position deshields adjacent protons (δ 7.8–8.2 ppm) .

- ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group, with minor splitting in impure samples .

- IR spectroscopy: Strong C=O stretches at 1680–1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ are critical for functional group verification .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for structurally similar propiophenone derivatives?

Answer: Contradictions often arise from variations in assay conditions or substituent effects. Methodological solutions include:

- Comparative SAR studies: Design a panel of analogs (e.g., varying methyl/CF₃ positions) to isolate substituent contributions. For example, 3-(2,3-dimethylphenyl) analogs show reduced CYP450 inhibition compared to 4'-CF₃ derivatives due to steric effects .

- Assay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., IC₅₀ values with 95% confidence intervals) .

- Meta-analysis: Cross-reference PubChem BioAssay data (AID 1259381) and CAS Common Chemistry toxicity profiles to identify outliers .

Q. Q4. What advanced computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

Answer:

- DFT calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states in electrophilic substitution reactions. Focus on Fukui indices to predict reactive sites .

- Molecular docking: AutoDock Vina can simulate interactions with biological targets (e.g., kinase enzymes). The trifluoromethyl group’s electronegativity often enhances binding affinity .

- MD simulations: GROMACS simulations (10 ns, NPT ensemble) assess stability in aqueous vs. lipid bilayer environments, critical for drug delivery studies .

Data Interpretation and Experimental Design

Q. Q5. How should researchers design experiments to address discrepancies in solubility data across studies?

Answer:

- Solvent screening: Use a standardized protocol (e.g., OECD 105) with solvents of varying polarity (water, DMSO, ethanol). Note that the 2,3-dimethyl group reduces aqueous solubility (<0.1 mg/mL) but enhances lipid membrane permeability .

- Temperature gradients: Test solubility at 25°C vs. 37°C to mimic physiological conditions. DSC (Differential Scanning Calorimetry) can identify polymorphic forms affecting solubility .

- pH dependence: Evaluate solubility in buffered solutions (pH 1.2–7.4) to assess stability in gastric vs. intestinal environments .

Q. Q6. What strategies mitigate spectral interference when characterizing trace impurities in this compound?

Answer:

- HPLC-MS/MS: Use a C18 column (5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor for common byproducts (e.g., des-methyl analogs, m/z 295.1) .

- 2D NMR: HSQC and HMBC experiments resolve overlapping signals from impurities. For example, residual AlCl₃ catalyst can cause broad peaks in ²⁷Al NMR, requiring chelation with EDTA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.